Phenol, 2,2'-(phenylmethylene)bis-

Description

Historical Context and Significance in Contemporary Organic Chemistry

The synthesis of bisphenols dates back to the late 19th and early 20th centuries, with the development of condensation reactions between phenols and aldehydes. Phenol (B47542), 2,2'-(phenylmethylene)bis- is primarily synthesized through the acid-catalyzed reaction of phenol with formaldehyde (B43269). chemicalbook.com While its structural isomer, bisphenol A (BPA), has seen widespread commercial use and public attention, Phenol, 2,2'-(phenylmethylene)bis- has carved out its own niche in the realm of synthetic chemistry.

Its significance in contemporary organic chemistry lies in its role as a versatile precursor. The presence of two hydroxyl groups and the specific ortho-methylene linkage allows for a variety of chemical modifications, including oxidation of the hydroxyl groups to form quinones and electrophilic substitution reactions on the aromatic rings, such as nitration, sulfonation, and halogenation. This reactivity makes it a crucial intermediate in the synthesis of more complex molecules and specialized polymers.

Molecular Architecture and Core Structural Features of Phenol, 2,2'-(phenylmethylene)bis-

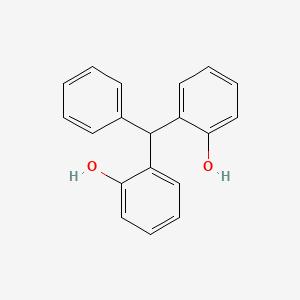

The molecular formula of Phenol, 2,2'-(phenylmethylene)bis- is C₁₃H₁₂O₂. nih.gov Its structure consists of two hydroxyphenyl groups connected by a methylene (B1212753) (-CH₂-) bridge. This linkage provides a degree of conformational flexibility, leading to the existence of different isomers.

Spectroscopic and computational studies have identified two primary conformers of Bis(2-hydroxyphenyl)methane in the gas phase: an OH···O hydrogen-bonded structure (conformer A) and a doubly OH···π hydrogen-bonded conformer (conformer B) with C₂ symmetry. acs.org In conformer A, the hydroxyl groups of the two phenol rings interact with each other, while in conformer B, each hydroxyl group interacts with the π-electron cloud of the opposing phenyl ring. acs.org The energy threshold for isomerization between these two conformers has been experimentally determined. acs.org

Table 1: Physical and Chemical Properties of Phenol, 2,2'-(phenylmethylene)bis-

| Property | Value |

| Molecular Formula | C₁₃H₁₂O₂ |

| Molecular Weight | 200.23 g/mol |

| Melting Point | 113-118 °C |

| Boiling Point | 363-365 °C (at 758 Torr) |

| Appearance | White to off-white solid, peach-colored powder or chunks |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol |

| CAS Number | 2467-02-9 |

This table contains data sourced from various chemical suppliers and databases. chembk.comchemicalbook.comsigmaaldrich.com

Current Research Trajectories and Interdisciplinary Relevance in Bisphenol Chemistry

Contemporary research on Phenol, 2,2'-(phenylmethylene)bis- and its derivatives is multifaceted, extending from fundamental synthesis to applications in materials science and biological systems.

One significant area of research focuses on its use as a monomer in the production of high-performance polymers and resins. Phenol-formaldehyde resins derived from this compound exhibit excellent thermal stability and mechanical properties, making them suitable for adhesives and coatings. Scientists are exploring new catalytic methods, such as the use of calcium silicate (B1173343) composites, to improve the efficiency and selectivity of its synthesis, which is crucial for industrial applications. chemicalbook.com

In the field of materials science, the unique structure of bisphenols is being leveraged to create novel materials. For instance, bisphenols are used in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage and separation. 103.213.246 The ability of the phenolic hydroxyl groups to coordinate with metal ions makes them valuable ligands in the construction of these porous materials.

Furthermore, the biological activity of bisphenol derivatives continues to be an area of active investigation. While much of the focus has been on the endocrine-disrupting properties of compounds like BPA, researchers are also exploring the potential of other bisphenols, including halogenated derivatives of Bis(2-hydroxyphenyl)methane, for antimicrobial activities. The human metabolome database has identified 2,2'-Methylenediphenol (B73669) in human blood, indicating its presence in the human exposome. hmdb.ca This highlights the importance of understanding the biological interactions and potential health implications of this class of compounds.

The interdisciplinary relevance of bisphenol chemistry is evident in its intersection with toxicology, environmental science, and polymer engineering. Studies on the environmental fate and degradation of bisphenols, including Bisphenol F (the 4,4'-isomer), are crucial for assessing their environmental impact. The development of advanced analytical techniques, such as fluorescence polarization assays and various mass spectrometry methods (GC-MS, MS-MS, LC-MS), is essential for detecting and quantifying these compounds in various matrices. nih.govsigmaaldrich.com

Table 2: Spectroscopic Data for Phenol, 2,2'-(phenylmethylene)bis-

| Spectroscopic Technique | Key Observations |

| GC-MS | Shows characteristic fragmentation patterns useful for identification. |

| MS-MS (Negative Ion Mode) | Top peaks observed at m/z 93.0345 and 199.0764. |

This table contains data sourced from the PubChem database. nih.gov

Structure

3D Structure

Properties

CAS No. |

32094-26-1 |

|---|---|

Molecular Formula |

C19H16O2 |

Molecular Weight |

276.3 g/mol |

IUPAC Name |

2-[(2-hydroxyphenyl)-phenylmethyl]phenol |

InChI |

InChI=1S/C19H16O2/c20-17-12-6-4-10-15(17)19(14-8-2-1-3-9-14)16-11-5-7-13-18(16)21/h1-13,19-21H |

InChI Key |

OXNMVZSXDDMZRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2O)C3=CC=CC=C3O |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering for Phenol, 2,2 Phenylmethylene Bis

Classical Synthetic Routes and Mechanistic Elucidation

The traditional synthesis of Phenol (B47542), 2,2'-(phenylmethylene)bis-, also known as Bisphenol M, is rooted in the principles of acid-catalyzed condensation reactions. This approach has been the cornerstone of bisphenol production for over a century. nih.gov

Electrophilic Aromatic Substitution Reactions

The formation of Phenol, 2,2'-(phenylmethylene)bis- is achieved through the acid-catalyzed condensation of phenol with benzaldehyde (B42025). rsc.org This reaction is a classic example of electrophilic aromatic substitution. The mechanism begins with the protonation of the carbonyl oxygen of benzaldehyde by an acid catalyst. This activation makes the carbonyl carbon significantly more electrophilic.

The activated benzaldehyde is then attacked by the electron-rich π system of a phenol molecule. Due to the activating, ortho-para directing nature of the hydroxyl group on the phenol ring, the attack preferentially occurs at the positions ortho and para to the hydroxyl group. This step forms a benzyl (B1604629) alcohol intermediate. Under the acidic conditions, the hydroxyl group of this intermediate is protonated and subsequently eliminated as a water molecule, generating a resonance-stabilized carbocation. This carbocation is a potent electrophile that then attacks a second phenol molecule, again at an ortho or para position, to form the final C-C bond. The final step is the deprotonation of the aromatic ring to restore its aromaticity, yielding the Phenol, 2,2'-(phenylmethylene)bis- product.

Condensation Reaction Pathways and Catalytic Considerations

The condensation of phenols with aldehydes is a well-established method for producing various di- and triphenylmethane (B1682552) derivatives. rsc.org The reaction is typically catalyzed by strong mineral acids such as hydrochloric acid or sulfuric acid. nih.govacs.org However, the use of these homogeneous catalysts presents challenges in industrial settings, including corrosion of equipment and difficulties in separating the catalyst from the product mixture, which often leads to purification and waste disposal issues.

To circumvent these problems, heterogeneous acid catalysts are widely employed. Sulfonated polystyrene resins cross-linked with divinylbenzene (B73037) (PS-DVB), such as Amberlyst-15, are common choices for the synthesis of bisphenols. google.comcollectionscanada.gc.ca These solid acid catalysts offer the advantage of being easily separable from the reaction mixture by simple filtration, allowing for potential reuse and simplifying the purification process. collectionscanada.gc.ca The reaction can also be catalyzed by other solid acids, such as activated alumina (B75360) treated with hydrochloric acid or Nafion-based catalysts. collectionscanada.gc.ca A significant consideration in these condensation reactions is the formation of undesirable by-products, including various isomers and resinous materials, which can occur through repeated reactions on the initial products. rsc.org

Green Chemistry Approaches and Sustainable Synthesis of Phenol, 2,2'-(phenylmethylene)bis-

In response to growing environmental concerns, significant research efforts have been directed toward developing more sustainable and greener synthetic routes for bisphenols. These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.org

Catalyst Development for Enhanced Selectivity and Yield

A primary focus of green synthesis is the development of advanced heterogeneous catalysts. The goal is to create catalysts that are not only reusable but also offer higher activity and selectivity for the desired isomer (e.g., the p,p'-isomer over o,p'- or o,o'-isomers), thereby minimizing by-product formation and subsequent separation costs. google.com Ion-exchange resins and organo-high molecular siloxanes containing sulfonic acid and mercapto groups have been developed for this purpose. google.com The modification of these resins, for instance by using promoters, can further enhance their performance and longevity. google.com The development of catalysts that can function efficiently under milder conditions (lower temperatures and pressures) is also a key objective. rsc.org

Table 1: Comparison of Catalytic Systems for Bisphenol Synthesis This table provides a summary of different catalytic systems used in the synthesis of bisphenols, which are applicable to Phenol, 2,2'-(phenylmethylene)bis-.

| Catalyst Type | Reactant(s) | Conditions | Key Findings | Source(s) |

| Homogeneous Acid (HCl) | Phenol, Acetone | Liquid Phase | Effective catalyst but causes corrosion and separation issues. | nih.gov |

| Trichloroacetic Acid | Phenol, Aldehyde | < 90°C, Aqueous | Functions as a stable catalyst below 90°C; can be decomposed and removed by heating above 100°C. | google.com |

| Sulfonated Resin (Amberlyst-15) | Phenol, Acetone | Batch System | Common heterogeneous catalyst; performance is influenced by temperature and reactant ratio. | collectionscanada.gc.ca |

| Nafion@SAC-13 | Phenol, Acetone | Batch System | Found to be a suitable heterogeneous catalyst with high yield and selectivity. | collectionscanada.gc.ca |

| Modified Ion Exchange Resin | Phenol, Ketone/Aldehyde | Continuous Flow | Catalyst performance and selectivity can be controlled by adjusting water concentration in the feed. | google.com |

This is an interactive table. Click on the headers to sort the data.

Solvent-Free and Aqueous-Phase Synthetic Strategies

A significant principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions can be more efficient and selective than their solution-based counterparts because the regular arrangement of molecules in a crystal can facilitate the desired reaction pathway. cmu.edu While specific applications to Phenol, 2,2'-(phenylmethylene)bis- synthesis are not extensively documented, the principle remains a promising area for research.

Another green approach involves using water as the reaction solvent. google.com While water is a by-product of the condensation reaction and can sometimes hinder catalyst activity or product selectivity, designing catalytic systems that operate efficiently in aqueous media is a key goal. google.com The use of alternative green media, such as supercritical carbon dioxide, has also been explored for the synthesis of related compounds like Bisphenol A, offering benefits in both reaction and separation stages. juniperpublishers.com

Optimization of Reaction Parameters and Scale-Up Investigations

Transitioning a synthetic route from the laboratory to an industrial scale requires rigorous optimization of reaction parameters to ensure efficiency, safety, and economic viability. ijsdr.org

The key parameters influencing the synthesis of Phenol, 2,2'-(phenylmethylene)bis- include temperature, pressure, the molar ratio of phenol to benzaldehyde, catalyst loading, and reaction time. analis.com.mymdpi.com An excess of phenol is typically used to maximize the conversion of benzaldehyde and to suppress the formation of unwanted by-products. rsc.org Response Surface Methodology (RSM) is a statistical tool that can be employed to systematically study the effects of these variables and their interactions to identify optimal process conditions. analis.com.myresearchgate.netmdpi.com

Table 2: Influence of Reaction Parameters on Bisphenol Synthesis This table outlines the general effects of key reaction parameters on the synthesis of bisphenols.

| Parameter | Effect on Reaction | Optimization Goal | Source(s) |

| Temperature | Increases reaction rate but can also promote side reactions and catalyst degradation. | Balance rate and selectivity; typically 40-90°C for resin catalysts. | mdpi.comgoogle.com |

| Reactant Molar Ratio | Excess phenol favors product formation and minimizes by-products. | Maximize conversion of the limiting reactant (aldehyde/ketone). | collectionscanada.gc.carsc.org |

| Catalyst Loading | Higher loading increases the reaction rate up to a point. | Achieve desired conversion within a reasonable time without excessive cost. | collectionscanada.gc.camdpi.com |

| Water Concentration | Can deactivate the catalyst and affect selectivity. | Control water levels in the feed to maintain catalyst activity and selectivity. | google.com |

| Solvent | Affects solubility of reactants and can influence reaction pathways and product purification. | Choose a solvent (or solvent-free system) that maximizes yield and simplifies downstream processing. | cmu.eduepo.org |

This is an interactive table. Click on the headers to sort the data.

Scaling up the synthesis process involves several engineering challenges. These include designing reactors (e.g., stirred tank vs. packed bed continuous flow reactors) that allow for efficient mass and heat transfer, managing the exothermic nature of the reaction, and developing robust product isolation and purification procedures. google.com Crystallization is a common method for purifying the final product, which involves separating the desired bisphenol isomer from unreacted starting materials, the catalyst, and by-products. epo.org The efficiency of this purification step is critical for obtaining the high-purity product required for most applications. rsc.org

Influence of Temperature, Pressure, and Concentration on Reaction Kinetics

The reaction kinetics of the formation of Phenol, 2,2'-(phenylmethylene)bis- are intricately influenced by temperature, pressure, and the concentration of reactants. These parameters dictate the rate of reaction, the distribution of isomers (2,2'-, 2,4'-, and 4,4'-methylenediphenol), and the formation of higher oligomers.

Temperature:

The reaction temperature is a critical factor affecting the rate of the condensation reaction. Generally, an increase in temperature accelerates the reaction rate. For instance, in the synthesis of related bisphenols, the reaction is often carried out at temperatures ranging from 50°C to 120°C. mdpi.com In the amine-catalyzed synthesis of phenolic resol resins, increasing the condensation temperature from 60°C to reflux temperatures (98-102°C) significantly increases the consumption rates of both phenol and formaldehyde (B43269). corning.com However, higher temperatures can also lead to reduced selectivity and the formation of undesirable byproducts. For the synthesis of 2,2'-methylenebis(4,6-dialkylphenols), a related class of compounds, the reaction temperature is typically maintained between 30°C and 140°C. nih.gov One specific method for synthesizing 2,2'-methylenediphenol (B73669) using a calcium silicate (B1173343) composite catalyst specifies a reaction temperature of 110°C. google.com The thermal degradation of cured phenol-formaldehyde resins, a related material, shows distinct stages of mass loss at different temperature ranges, with a significant peak occurring between 374°C and 404°C, corresponding to the breakage of methylene (B1212753) bridges.

Interactive Data Table: Effect of Temperature on Phenol-Formaldehyde Resin Bonding

The following table, derived from studies on phenol-formaldehyde resin bonding, illustrates the general trend of reaction acceleration with increasing temperature. gatech.edu

| Bonding Temperature (°C) | Minimum Time to Achieve Bond (min) |

| 110 | 4-6 |

| 120 | 1 |

| 130 | 0.5 |

| 140 | 0.25 |

This data represents the bonding of wood flakes with phenol-formaldehyde resin and serves as an analogy for the curing process.

Pressure:

The influence of pressure on the liquid-phase condensation of phenol and formaldehyde is generally considered to be less significant compared to temperature and concentration, especially when the reaction is carried out at temperatures below the boiling points of the reactants. However, operating under reduced pressure can be employed to remove water formed during the reaction, which can shift the equilibrium towards product formation. In the production of other bisphenols, the operating pressure is selected to maintain the reactants in the liquid phase and minimize the vapor fraction in the reactor. google.com

Concentration:

The concentration of reactants, specifically the molar ratio of phenol to formaldehyde, is a key determinant of the product distribution and yield. A high excess of phenol is generally employed to favor the formation of the monomeric bisphenol and suppress the formation of higher molecular weight oligomers and resins. byjus.com In the synthesis of 2,2'-methylenediphenol using a calcium silicate composite catalyst, a phenol to formaldehyde molar ratio of 10:1 is utilized. google.com The kinetics of the base-catalyzed hydroxymethylation of phenol are strongly influenced by the equilibria between the hydrated forms of formaldehyde. The reaction rate has been described by the expression: Rate = k [P⁻] [F]m, where [P⁻] is the phenoxide ion concentration and [F]m is the concentration of monomeric formaldehyde. researchgate.netcapes.gov.br Studies on the acid-catalyzed condensation of aniline (B41778) with formaldehyde, a related reaction, also show a dependence on the concentration of the reactants. britannica.com

Reactor Design and Process Intensification Studies

Reactor Design:

For the production of bisphenols, various reactor configurations have been employed, with packed-bed reactors being a common choice for continuous processes. google.com These reactors often utilize a solid acid catalyst, such as an ion-exchange resin. The design of such reactors involves careful consideration of factors like the catalyst bed height, diameter, and the distribution of reactants to ensure uniform flow and efficient heat and mass transfer. google.com For instance, in the production of Bisphenol A, a packed ion-exchange resin catalyst bed supported by discrete interspersed inert elements has been proposed to improve heat transfer and reduce catalyst bed compression. google.com

Continuous flow reactors, including coil-based, chip-based, and packed-bed reactors, offer advantages such as enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for seamless scale-up. corning.comgatech.edusyrris.com These reactors are particularly suitable for exothermic reactions like the phenol-formaldehyde condensation. The use of continuously stirred tank reactors (CSTRs), sometimes in a cascade arrangement, is also a viable option, especially for slower reactions or those involving slurries. ajinomoto.com

Process Intensification:

Process intensification aims to develop more compact, efficient, and sustainable manufacturing processes. researchgate.netrsc.org For the synthesis of Phenol, 2,2'-(phenylmethylene)bis-, several process intensification strategies can be considered:

Reactive Distillation: This technique combines reaction and separation in a single unit, which can be advantageous for equilibrium-limited reactions by continuously removing products or byproducts. While not specifically documented for 2,2'-methylenediphenol, it is a known strategy for other chemical processes. mdpi.com

Membrane Reactors: The use of membranes to selectively remove water from the reaction mixture can drive the reaction towards higher conversion.

Alternative Energy Sources: The application of microwave irradiation or ultrasound can potentially enhance reaction rates and reduce reaction times.

Continuous Flow Processing: As mentioned earlier, shifting from traditional batch reactors to continuous flow systems is a key process intensification strategy that can lead to significant improvements in efficiency and safety. corning.comgatech.edusyrris.com

A framework for process synthesis and intensification (PS+I) suggests using a low-aggregation superstructure to model the process, which can lead to novel and counterintuitive intensified process designs with lower costs and energy requirements. mdpi.com

Advanced Separation and Purification Techniques for High-Purity Phenol, 2,2'-(phenylmethylene)bis-

The reaction mixture from the synthesis of Phenol, 2,2'-(phenylmethylene)bis- typically contains the desired 2,2'-isomer, other isomers (2,4'- and 4,4'-dihydroxydiphenylmethane), unreacted phenol, and higher molecular weight oligomers. researchgate.net Achieving high purity of the 2,2'-isomer is essential for its use in polymerization, necessitating advanced separation and purification techniques.

Crystallization Techniques:

Recrystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. mdpi.com For the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane, a related bisphenol, recrystallization from aqueous C1-C4 monoalcohols has been shown to yield a high-purity product. researchgate.net The choice of solvent is critical, and for phenolic compounds, solvents like water, toluene, and various alcohols are often considered.

Melt Crystallization: This technique involves crystallizing the desired compound directly from its melt, avoiding the use of solvents. It can be performed as a static or falling film process. ncsu.edu Melt crystallization is particularly useful for separating isomers with close boiling points and can achieve high product purities. ncsu.eduresearchgate.net The process can be enhanced by subsequent "sweating" steps where the crystallized solid is partially melted to remove entrapped impurities. figshare.com

Zone Refining: This is a powerful technique for achieving ultra-high purity in solid materials. It involves passing a narrow molten zone along a solid charge, causing impurities to segregate into the molten phase and be transported to one end of the charge. byjus.combritannica.comamericanlaboratory.com Zone refining is particularly effective for compounds where the impurities are more soluble in the liquid phase than in the solid phase. byjus.com

Chromatographic Techniques:

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers high resolution for the separation of complex mixtures and can be used to isolate high-purity isomers. dikmatech.comyoutube.comnih.gov By selecting the appropriate stationary phase (e.g., C18) and mobile phase, it is possible to separate the 2,2'-isomer from other components. waters.com

Counter-Current Chromatography (CCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thus preventing irreversible adsorption of the sample. researchgate.netnih.gov A specific mode, pH-zone-refining CCC, has been shown to be effective for the separation of phenolic acids and other ionizable compounds. nih.gov

Membrane Separation:

Membrane-based separation processes offer a low-energy alternative to traditional separation methods.

Nanofiltration and Reverse Osmosis: These membrane processes can be used to separate bisphenols from aqueous solutions. nih.govcolab.ws The separation is based on size exclusion and physicochemical interactions between the solute and the membrane. researchgate.net

Microfiltration: While primarily a particle removal technique, microfiltration membranes can also adsorb solutes like bisphenols, leading to their removal from a solution. researchgate.netmdpi.com

Interactive Data Table: Purity of Phenolic Acids Separated by pH-Zone-Refining Counter-Current Chromatography

The following table demonstrates the purities achievable for various phenolic acids using pH-zone-refining counter-current chromatography, a technique applicable to the separation of phenolic compounds. nih.gov

| Compound | Purity (%) |

| Syringic acid | 95.9 |

| 4-Hydroxyphenylacetic acid | 67.3 |

| Vanillic acid | 96.9 |

| Caffeic acid | 82.4 |

| p-Hydroxybenzoic acid | 97.0 |

| Ferulic acid | 91.0 |

| p-Coumaric acid | 97.2 |

This data is for a range of phenolic acids and illustrates the potential of the technique for purifying compounds with similar functional groups to Phenol, 2,2'-(phenylmethylene)bis-.

Theoretical and Computational Investigations of Phenol, 2,2 Phenylmethylene Bis

Quantum Chemical Analysis of Electronic Structure and Reactivity Descriptors

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties and predicting the reactivity of molecules. For bisphenol M, these analyses provide insights into how its structure governs its chemical behavior.

Frontier Molecular Orbital Theory and Electron Density Distribution

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity.

While specific, detailed studies providing the HOMO-LUMO energy values for isolated bisphenol M are not extensively available in the reviewed literature, computational methods are routinely used to calculate these properties. For instance, a study developing a Quantitative Structure-Activity Relationship (QSAR) model for several bisphenols minimized the 3D structure of BPM using the Merck Molecular Force Field (MMFF94) to derive various molecular descriptors, which are fundamentally based on the molecule's electronic configuration. nih.gov More advanced DFT calculations would be necessary to provide precise HOMO and LUMO energy values and visualize their distribution across the molecular structure. Such a visualization would typically show the electron density of the HOMO localized around the electron-rich phenol (B47542) rings, indicating these as likely sites for electrophilic attack, whereas the LUMO would be distributed differently, highlighting potential sites for nucleophilic attack.

Electrostatic Potential Surface Analysis and Reaction Site Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule towards electrophiles and nucleophiles. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge distribution. Typically, red areas signify negative potential (electron-rich, attractive to electrophiles), while blue areas represent positive potential (electron-poor, attractive to nucleophiles).

For bisphenol M, an MEP analysis would be expected to show strong negative potential around the oxygen atoms of the hydroxyl groups, identifying them as primary sites for hydrogen bonding and interaction with electrophiles. The hydrogen atoms of these hydroxyl groups would exhibit positive potential, making them susceptible to interaction with nucleophiles. Although specific MEP maps for bisphenol M are not readily found in the surveyed literature, comparative computational studies on bisphenol analogues confirm that such analyses are crucial for understanding their interactions with biological receptors. researchgate.net

Molecular Dynamics Simulations of Conformational Space and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational changes and interactions with surrounding molecules.

Solvation Effects and Hydrogen Bonding Networks

The behavior of bisphenol M in different solvent environments is critical for understanding its transport and interactions in biological systems. MD simulations can model how solvent molecules, such as water, arrange themselves around the solute and form hydrogen bond networks. The two phenolic hydroxyl groups of bisphenol M are capable of acting as both hydrogen bond donors and acceptors, leading to significant interactions with polar solvents.

Studies combining experimental work with computational modeling have investigated the interaction of bisphenol M with biological receptors in an aqueous environment. nih.govbohrium.com These simulations inherently account for solvation and the crucial role of hydrogen bonds in stabilizing the ligand-receptor complex. For example, in simulations of BPM binding to the estrogen receptor α, key hydrogen-bonding interactions were identified as critical for ligand recognition. nih.govbohrium.com However, dedicated studies on the solvation of isolated bisphenol M in various media to detail the structure and dynamics of its hydration shell are not prominently featured in the available literature.

Self-Assembly and Aggregation Behavior in Various Media

The amphiphilic nature of bisphenol M, possessing both hydrophobic (phenyl rings) and hydrophilic (hydroxyl groups) regions, suggests a potential for self-assembly or aggregation under certain conditions, such as in aqueous media or at interfaces. MD simulations are an ideal tool to investigate these phenomena, predicting how multiple bisphenol M molecules might interact and organize into larger structures. Such studies could reveal the formation of micelles or other aggregates driven by hydrophobic interactions between the aromatic rings and stabilized by hydrogen bonds. While the self-assembly of bisphenol A on surfaces has been investigated researchgate.net, specific simulation studies focusing on the aggregation behavior of bisphenol M are not found in the reviewed literature.

Computational Elucidation of Reaction Mechanisms and Transition States

Understanding the chemical transformations that bisphenol M may undergo, such as oxidation or polymerization, requires the elucidation of reaction mechanisms. Computational chemistry can map out the potential energy surface of a reaction, identifying intermediate structures, transition states, and the associated energy barriers.

For example, the synthesis of polycarbonates from bisphenol M involves a reaction with phosgene (B1210022) or its derivatives. acs.org Quantum chemical calculations could model this polymerization step-by-step, determining the most favorable reaction pathway and the structure of the transition states. Similarly, the metabolic transformation of bisphenols is a key area of toxicological research. Computational studies have explored the P450-catalyzed metabolism of other phenolic compounds, and similar methods could be applied to bisphenol M to predict its metabolic fate and identify potential reactive metabolites. Despite the potential for such investigations, specific computational studies detailing the reaction mechanisms of bisphenol M are not available in the current body of scientific literature.

Prediction of Reaction Pathways and Product Selectivity

The formation of Phenol, 2,2'-(phenylmethylene)bis- typically proceeds through the condensation of phenol with benzaldehyde (B42025). This reaction can be catalyzed by either acids or bases, and computational studies help to elucidate the underlying mechanisms and predict the selectivity for the desired 2,2'-isomer over other possible products, such as the 2,4'- and 4,4'-isomers.

Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the reaction is initiated by the protonation of the benzaldehyde carbonyl group, which increases its electrophilicity. mdpi.com This is followed by an electrophilic attack of the activated benzaldehyde on the electron-rich phenol ring. oup.com The hydroxyl group of phenol is a strong activating group and directs the substitution to the ortho and para positions. researchgate.netresearchgate.net Computational models can predict the relative activation energies for the attack at these positions. The formation of the 2,2'-isomer involves the reaction at the ortho position of two phenol molecules. The general mechanism involves the following steps:

Protonation of the benzaldehyde carbonyl oxygen.

Electrophilic attack of the protonated benzaldehyde on the ortho position of a phenol molecule, forming a carbocation intermediate.

Reaction of the carbocation with a second phenol molecule at the ortho position.

Deprotonation to yield the final Phenol, 2,2'-(phenylmethylene)bis- product.

Computational studies using methods like Density Functional Theory (DFT) can be employed to model the transition states and intermediates of these steps, providing insights into the preferred reaction pathway. The selectivity towards the 2,2'-isomer is influenced by steric hindrance and the electronic properties of the reactants and intermediates.

Base-Catalyzed Mechanism: Under basic conditions, the reaction proceeds through the formation of a phenoxide ion, which is a more potent nucleophile than phenol itself. nih.gov The reaction mechanism is analogous to an aldol (B89426) condensation. nih.govyoutube.com The key steps are:

Deprotonation of phenol to form the phenoxide ion.

Nucleophilic attack of the phenoxide ion on the carbonyl carbon of benzaldehyde.

The resulting intermediate can then react with another phenol molecule.

Computational modeling can help in understanding the charge distribution in the phenoxide ion and predicting the regioselectivity of the attack on benzaldehyde. The formation of different isomers can be assessed by comparing the calculated energies of the transition states leading to each product.

Kinetic and Thermodynamic Assessments of Proposed Reactions

Kinetic Analysis: Computational chemistry can be used to calculate the activation energies for each step of the proposed reaction mechanisms (acid- and base-catalyzed). researchgate.net Lower activation energies correspond to faster reaction rates. For instance, the rate-limiting step in acid-catalyzed aldol condensations is often the C-C bond formation. epa.gov By comparing the activation energies for the formation of different isomers, the kinetic product distribution can be predicted. Studies on related systems have shown that reaction rates are influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants.

Thermodynamic Analysis: Thermodynamic calculations can determine the relative stabilities of the reactants, intermediates, and products. The enthalpy and Gibbs free energy of the reaction can be computed to assess whether the formation of Phenol, 2,2'-(phenylmethylene)bis- is thermodynamically favorable. Aldol condensation reactions are often reversible, and the position of the equilibrium is dependent on the reaction conditions. Computational studies can predict the equilibrium constants for the formation of different isomers, thus indicating the thermodynamically favored product. In general, condensation reactions are exothermic.

Quantitative Structure-Activity Relationships (QSAR) for Analogues and Derivatives of Phenol, 2,2'-(phenylmethylene)bis-

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For analogues and derivatives of Phenol, 2,2'-(phenylmethylene)bis-, QSAR models can be developed to predict their potential endocrine-disrupting activity or other biological effects. Although no specific QSAR studies for Phenol, 2,2'-(phenylmethylene)bis- were found, the principles from research on other bisphenols, such as Bisphenol A (BPA), are applicable.

A typical QSAR study involves the following steps:

Data Set Collection: A dataset of bisphenol analogues with known biological activities (e.g., binding affinity to a specific receptor) is compiled.

Molecular Descriptor Calculation: Various molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, such as:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial charges.

Steric Descriptors: Molecular volume, surface area, ovality.

Hydrophobic Descriptors: LogP (octanol-water partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are used to build a mathematical model that relates the molecular descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Below is an interactive data table showcasing typical molecular descriptors that would be used in a QSAR study of bisphenol analogues.

| Compound Name | Molecular Weight ( g/mol ) | LogP | Number of H-Bond Donors | Number of H-Bond Acceptors | Polar Surface Area (Ų) |

| Bisphenol A | 228.29 | 3.32 | 2 | 2 | 40.46 |

| Bisphenol F | 200.23 | 2.89 | 2 | 2 | 40.46 |

| Bisphenol S | 250.27 | 1.98 | 2 | 4 | 82.98 |

| Phenol, 2,2'-(phenylmethylene)bis- | 292.35 | 4.88 | 2 | 2 | 40.46 |

Note: The values for Phenol, 2,2'-(phenylmethylene)bis- are estimated based on its structure for illustrative purposes.

These descriptors, once calculated for a series of compounds, would be used to build a predictive QSAR model. Such a model could then be used to estimate the activity of new or untested derivatives of Phenol, 2,2'-(phenylmethylene)bis-, aiding in the design of safer alternatives.

Chemical Transformations and Derivatization Strategies of Phenol, 2,2 Phenylmethylene Bis

Functionalization of Phenolic Hydroxyl Groups: Etherification and Esterification

The phenolic hydroxyl groups of Phenol (B47542), 2,2'-(phenylmethylene)bis- are amenable to functionalization through etherification and esterification reactions, leading to the formation of ethers and esters, respectively. These transformations are fundamental in modifying the polarity, solubility, and chemical reactivity of the parent molecule.

Etherification: This process typically involves the reaction of the phenolic hydroxyl groups with alkylating agents such as alkyl halides or sulfates in the presence of a base. The base, commonly an alkali metal hydroxide or carbonate, deprotonates the phenol to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with the alkylating agent. The synthesis of aryl ethers can also be achieved through methods like the Williamson ether synthesis. Palladium-catalyzed decarboxylative reactions of phenols with vinyl ethylene carbonate represent a modern approach to producing allylic aryl ethers under mild conditions.

Esterification: Ester derivatives are typically synthesized by reacting Phenol, 2,2'-(phenylmethylene)bis- with acylating agents like acyl chlorides or acid anhydrides. researchgate.net This reaction is often carried out in the presence of a base, such as pyridine or triethylamine, which neutralizes the hydrogen chloride byproduct. Direct esterification with carboxylic acids is also possible but often requires a catalyst and conditions to drive the reaction to completion, such as removing the water formed. researchgate.net Aromatic polyesters can be prepared by the solution polycondensation of bisphenol derivatives with aromatic diacid chlorides at high temperatures. researchgate.net

| Reaction Type | Reagent Class | Typical Conditions | Product Type |

| Etherification | Alkyl Halides | Base (e.g., NaOH, K2CO3), Solvent | Dialkyl Ether |

| Etherification | Dialkyl Sulfates | Base, Solvent | Dialkyl Ether |

| Esterification | Acyl Chlorides | Base (e.g., Pyridine), Solvent | Diester |

| Esterification | Acid Anhydrides | Base or Acid Catalyst, Heat | Diester |

| Esterification | Carboxylic Acids | Acid Catalyst, Water Removal | Diester |

Electrophilic Aromatic Substitution on Aromatic Rings: Halogenation, Nitration, Sulfonation

The electron-donating hydroxyl groups strongly activate the aromatic rings of Phenol, 2,2'-(phenylmethylene)bis-, directing electrophilic substitution primarily to the ortho positions relative to the hydroxyl groups.

Halogenation: The reaction with halogens, such as bromine or chlorine, typically proceeds rapidly. In aqueous or polar solvents, the reaction often leads to polyhalogenated products due to the high reactivity of the phenol rings. mlsu.ac.insavemyexams.com For instance, reaction with bromine water can result in the substitution of all available ortho positions. To achieve mono-halogenation, milder conditions are employed, such as using a non-polar solvent like carbon disulfide or chloroform at low temperatures. mlsu.ac.inyoutube.com

Nitration: Nitration introduces nitro (-NO2) groups onto the aromatic rings. The conditions of the nitration determine the degree of substitution. With dilute nitric acid at room temperature, a mixture of mono-nitro derivatives is typically formed. mlsu.ac.inyoutube.com The use of concentrated nitric acid, often in combination with sulfuric acid, leads to the formation of dinitro or even polynitro compounds. mlsu.ac.inyoutube.com Protecting the hydroxyl group, for example by esterification, can be a strategy to achieve selective nitration, followed by hydrolysis to regenerate the phenol. google.com

Sulfonation: Sulfonation involves the introduction of sulfonic acid (-SO3H) groups. This reaction is typically carried out using concentrated sulfuric acid. The position of substitution is temperature-dependent; at lower temperatures, the ortho-isomer is favored, while higher temperatures promote the formation of the thermodynamically more stable para-isomer. mlsu.ac.indoubtnut.com However, in the case of Phenol, 2,2'-(phenylmethylene)bis-, the para positions are already substituted, thus sulfonation is expected to occur at the ortho positions. The reaction is reversible, which can be utilized in certain synthetic strategies.

| Reaction | Reagent(s) | Typical Conditions | Expected Product(s) |

| Bromination | Bromine Water | Room Temperature | Polybrominated derivative |

| Monobromination | Br2 in CS2/CHCl3 | Low Temperature | Mono-ortho-brominated derivative |

| Nitration | Dilute HNO3 | Room Temperature | Mono-ortho-nitrated derivative |

| Dinitration | Conc. HNO3 / Conc. H2SO4 | 0-10 °C | Di-ortho-nitrated derivative |

| Sulfonation | Conc. H2SO4 | Low Temperature (e.g., 288-298 K) | Mono-ortho-sulfonated derivative |

| Sulfonation | Conc. H2SO4 | High Temperature (e.g., 373 K) | Di-ortho-sulfonated derivative |

Alkylation and Acylation Reactions for Structural Diversification

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the aromatic rings of Phenol, 2,2'-(phenylmethylene)bis-. This reaction typically uses an alkyl halide or an alkene as the alkylating agent in the presence of a Lewis acid catalyst. However, Friedel-Crafts alkylation of phenols can be complex, with potential for O-alkylation and challenges in controlling regioselectivity and polyalkylation. orgsyn.org Alternative methods, such as rhenium-catalyzed ortho-alkylation with alkenes, have been developed for more selective mono-alkylation at the ortho-position of phenols. orgsyn.org It is known that alkylidenebis(phenols) can be selectively monoalkylated using specific reaction media. google.com

Acylation: Friedel-Crafts acylation introduces an acyl group onto the aromatic rings, typically using an acyl chloride or acid anhydride with a Lewis acid catalyst like aluminum chloride. google.comnih.gov This reaction is generally more controllable than alkylation as the product ketone is less reactive than the starting phenol, preventing polyacylation. Acylation of phenols can result in either C-acylation (on the ring) or O-acylation (on the hydroxyl group). The reaction conditions can be tuned to favor one over the other. For instance, the Fries rearrangement of an O-acylated phenol, an aryl ester, can be used to form a C-acylated product, a hydroxyarylketone. google.com Ruthenium-catalyzed oxidative C-H acylation of phenols with aldehydes offers a direct method for introducing acyl groups at the ortho position. nih.gov

Oxidative and Reductive Transformations Leading to Novel Scaffolds

Oxidative Transformations: The phenolic moieties in Phenol, 2,2'-(phenylmethylene)bis- are susceptible to oxidation. Oxidative coupling reactions, often catalyzed by transition metal complexes or enzymes, can lead to the formation of C-C or C-O bonds between phenolic units. wikipedia.orgnih.gov This can result in the formation of dimers or polymers with extended conjugated systems. Depending on the oxidant and reaction conditions, intramolecular cyclization or intermolecular coupling can occur, leading to complex molecular architectures. core.ac.uk For example, visible-light-induced oxidative coupling using a recyclable titanium dioxide photocatalyst has been reported for phenols. nih.gov

Reductive Transformations: While the aromatic rings are generally stable to reduction under mild conditions, catalytic hydrogenation at high pressure and temperature, often using catalysts like rhodium on carbon or Raney nickel, can reduce the aromatic rings to the corresponding cyclohexyl derivatives. This transformation significantly alters the geometry and properties of the molecule, converting the planar aromatic rings into three-dimensional alicyclic structures. The reductive amination of phenols is another transformation that can yield valuable amine compounds. mdpi.com

Synthesis of Polyfunctionalized Derivatives and Conjugates of Phenol, 2,2'-(phenylmethylene)bis-

The reactivity of Phenol, 2,2'-(phenylmethylene)bis- at both the hydroxyl groups and the aromatic rings allows for the synthesis of polyfunctionalized derivatives. By combining the reactions described above in sequential steps, a wide variety of complex molecules can be constructed. For instance, a halogenated derivative can undergo further substitution reactions, or a nitrated derivative can be reduced to an amine, which can then be further functionalized.

The synthesis of conjugates, where the bisphenol scaffold is linked to other molecules such as biomolecules or polymers, is another important derivatization strategy. For example, glucuronide and sulfate conjugates of bisphenols are major metabolites in humans and can be chemically synthesized. nih.gov Such conjugates are important for studying the biological activity and environmental fate of the parent compound. The phenolic hydroxyl groups provide convenient handles for attaching the molecule to other chemical entities through ether or ester linkages.

Polymerization Chemistry and Macromolecular Architectures Based on Phenol, 2,2 Phenylmethylene Bis

Utilization of Phenol (B47542), 2,2'-(phenylmethylene)bis- as a Monomer in Condensation Polymerization

Phenol, 2,2'-(phenylmethylene)bis- serves as a valuable monomer in condensation polymerization, a process where monomers combine with the elimination of a small molecule, such as water. This process is fundamental to the synthesis of a variety of commercially important polymers.

Synthesis and Characterization of Polycarbonates

Polycarbonates are a class of thermoplastics known for their exceptional impact strength, transparency, and thermal stability. uwb.edu.pl They are typically synthesized through the reaction of a bisphenol with a carbonate precursor, such as phosgene (B1210022) or diphenyl carbonate (DPC). uwb.edu.plmdpi.comresearchgate.net The synthesis of polycarbonates from Phenol, 2,2'-(phenylmethylene)bis- can be achieved via melt transesterification with DPC. This method is considered more environmentally friendly than the phosgene process. mdpi.com

The reaction involves a two-stage process: a transesterification reaction followed by polycondensation under vacuum to remove the phenol byproduct. mdpi.com The general scheme for the transesterification of a bisphenol with DPC is a well-established route for producing polycarbonates. mdpi.com

Table 1: General Properties of Aromatic Polycarbonates

| Property | Description | Reference |

| Mechanical Strength | High impact strength and toughness. | uwb.edu.pl |

| Optical Properties | Generally transparent with a high refractive index. | uwb.edu.pl |

| Thermal Stability | High glass transition temperature and good thermal resistance. | uwb.edu.pl |

| Chemical Resistance | Resistant to acids and neutral salt solutions, but susceptible to hydrolysis by alkaline substances. | uwb.edu.pl |

Formation of Epoxy Resins and Phenolic Resin Systems

Epoxy Resins:

Epoxy resins are versatile thermosetting polymers widely used in adhesives, coatings, and composite materials due to their excellent adhesion, chemical resistance, and mechanical properties. researchgate.net The most common method for synthesizing epoxy resins involves the reaction of a bisphenol with epichlorohydrin (B41342) in the presence of a base. mdpi.com This process, known as glycidylation, results in a diglycidyl ether of the bisphenol. mdpi.com

For Phenol, 2,2'-(phenylmethylene)bis-, the synthesis of the corresponding diglycidyl ether would follow this established pathway. The resulting epoxy resin can then be cured using various hardeners, such as amines or anhydrides, to form a cross-linked network. The structure of the bisphenol is a key determinant of the final properties of the cured resin.

Phenolic Resin Systems:

Phenolic resins, the first commercially produced synthetic polymers, are formed by the step-growth polymerization of a phenol or substituted phenol with formaldehyde (B43269). youtube.com The reaction can be either acid- or base-catalyzed, leading to two main types of resins: novolacs and resoles. youtube.com

Novolacs are produced with a molar excess of phenol under acidic conditions. youtube.com They are thermoplastic and require a curing agent, such as hexamethylenetetramine, for cross-linking.

Resoles are synthesized with an excess of formaldehyde under alkaline conditions and are thermosetting, curing upon heating. youtube.com

Phenol, 2,2'-(phenylmethylene)bis- can be used in place of or in combination with phenol in the reaction with formaldehyde to create modified phenolic resins. The incorporation of this larger bisphenolic monomer would be expected to alter the cross-link density and thermal stability of the resulting network. The synthesis involves heating the reactants in the presence of a catalyst, followed by the removal of water formed during the condensation reaction. youtube.com

Investigation of Polymerization Mechanisms, Kinetics, and Rheology

Understanding the mechanisms, kinetics, and rheological behavior of polymerization is crucial for controlling the synthesis process and tailoring the final polymer properties.

Catalytic Systems in Polymer Synthesis and Their Optimization

The choice of catalyst is critical in the synthesis of polymers from Phenol, 2,2'-(phenylmethylene)bis-.

Polycarbonates: In the melt transesterification process for polycarbonate synthesis, various catalysts can be employed. While specific catalysts for Phenol, 2,2'-(phenylmethylene)bis- are not detailed in the search results, typical catalysts for bisphenol A include alkali metal hydroxides, carbonates, and certain transition metal complexes. Optimization involves adjusting the catalyst concentration to balance reaction rate and minimize side reactions.

Epoxy Resins: The glycidylation reaction to form epoxy resins is typically catalyzed by a base, such as sodium hydroxide. Phase transfer catalysts can also be used to enhance the reaction rate. mdpi.com

Phenolic Resins: The synthesis of phenolic resins is catalyzed by either acids (for novolacs) or bases (for resoles). youtube.com The pH of the reaction medium significantly influences the reaction rate and the structure of the resulting resin. youtube.com For resoles, the reaction rate generally increases with pH, reaching an optimum around pH 10. youtube.com

Control over Molecular Weight and Polydispersity

Controlling the molecular weight and its distribution (polydispersity) is essential for achieving desired mechanical and processing properties in polymers.

For polycarbonates synthesized via melt polycondensation, the molecular weight can be controlled by adjusting the reaction time, temperature, and the efficiency of removing the phenol byproduct under vacuum. google.com The use of monofunctional phenols can act as chain terminators to regulate molecular weight. google.com

In the case of phenolic resins, the molecular weight of the prepolymer can be influenced by the phenol to formaldehyde molar ratio, reaction temperature, and catalyst concentration. mdpi.com For instance, in novolac synthesis, a higher phenol to formaldehyde ratio generally leads to lower molecular weight prepolymers.

Copolymerization Strategies with Diverse Comonomers

Copolymerization, the process of polymerizing two or more different monomers, is a powerful tool for modifying polymer properties. Phenol, 2,2'-(phenylmethylene)bis- can be copolymerized with other bisphenols or monomers to create materials with a tailored balance of properties.

For example, in polycarbonate synthesis, copolymerizing Phenol, 2,2'-(phenylmethylene)bis- with a more common bisphenol like bisphenol A (BPA) could be explored to create copolymers with properties intermediate between the two homopolymers. This strategy allows for the fine-tuning of characteristics such as glass transition temperature, solubility, and mechanical strength.

In the realm of phenolic resins, copolymerization can occur by using a mixture of phenols. For instance, Phenol, 2,2'-(phenylmethylene)bis- could be reacted alongside phenol and formaldehyde to produce a random copolymer with a unique network structure.

One patented method describes the oxidative copolymerization of 2-phenylphenol (B1666276) with 2,6-dimethylphenol, resulting in a poly(phenylene ether) copolymer. google.com This demonstrates a strategy where different phenolic monomers are combined to achieve specific polymer architectures and properties. google.com

Cross-linking Reactions and Network Formation in Polymer Matrices

The bifunctional nature of Phenol, 2,2'-(phenylmethylene)bis-, with its two reactive phenolic hydroxyl groups, enables it to act as a crucial building block in the formation of thermosetting polymer networks. These networks are characterized by their three-dimensional, covalently bonded structures, which impart high thermal stability, mechanical strength, and chemical resistance. Two primary pathways for leveraging Phenol, 2,2'-(phenylmethylene)bis- in network formation are through polybenzoxazine and epoxy resin systems.

In polybenzoxazine synthesis , a bisphenol such as Phenol, 2,2'-(phenylmethylene)bis- undergoes a Mannich condensation reaction with a primary amine and formaldehyde to form a benzoxazine (B1645224) monomer. digitallibrarynasampe.org This monomer contains a heterocyclic oxazine (B8389632) ring. Upon heating, the oxazine ring undergoes thermal ring-opening polymerization without the need for a catalyst or the release of volatile byproducts, which results in near-zero shrinkage upon curing. digitallibrarynasampe.orgnih.gov This process creates a highly cross-linked polybenzoxazine network with a repeating phenolic structure. researchgate.net The properties of the final thermoset, including its glass transition temperature (Tg) and thermal stability, are highly dependent on the molecular structure of the starting bisphenol and amine. researchgate.netnih.gov The resulting polybenzoxazines are known for their high char yield, good flame retardancy, and excellent dielectric properties. digitallibrarynasampe.orgresearchgate.net

In epoxy resin systems , Phenol, 2,2'-(phenylmethylene)bis- can be utilized in two distinct ways. Firstly, it can be reacted with epichlorohydrin to create a diglycidyl ether of Bisphenol BP, a type of epoxy resin. Secondly, it can function as a hardener or curing agent for existing epoxy resins. In this role, the phenolic hydroxyl groups react with the epoxide rings of the epoxy resin in a polyaddition reaction, typically at elevated temperatures. nih.gov This reaction opens the epoxide ring and forms a stable ether linkage, creating a cross-linked network. The addition of phenolic modifiers can increase the cross-linking density and improve the mechanical strength of the epoxy resin at room temperature. mdpi.com

Furthermore, Phenol, 2,2'-(phenylmethylene)bis- can participate in the formation of interpenetrating polymer networks (IPNs) , particularly in hybrid benzoxazine-epoxy systems. In such systems, the ring-opening of the benzoxazine monomer generates phenolic hydroxyl groups. These newly formed hydroxyls can then react with the epoxy groups, creating additional cross-links between the two developing networks. mdpi.com This co-curing process can lead to materials with enhanced thermal and mechanical properties compared to either individual polymer system. mdpi.com

The table below presents illustrative thermal properties for thermosets derived from Bisphenol A, a structurally related bisphenol, to provide context for the performance characteristics that could be expected from networks based on Phenol, 2,2'-(phenylmethylene)bis-.

| Property | Poly(BA-a) nih.gov | Cured Epoxy Blend researchgate.net |

| Glass Transition Temperature (Tg) | ~148 °C | 147 °C |

| 5% Weight Loss Temperature (Td5) | > 330 °C | - |

| Storage Modulus | ~2.8 GPa | - |

| Flexural Strength | - | 440 MPa |

| Flexural Modulus | - | 12.3 GPa |

This table shows representative data for polymers made from the related compound Bisphenol A (BA) and is for illustrative purposes only. Specific performance data for Phenol, 2,2'-(phenylmethylene)bis- was not available in the searched literature.

Block and Graft Copolymer Architectures Incorporating Phenol, 2,2'-(phenylmethylene)bis- Units

Beyond thermoset networks, Phenol, 2,2'-(phenylmethylene)bis- can be incorporated into more complex and tunable macromolecular architectures like block and graft copolymers. These structures consist of distinct polymer segments covalently bonded together, allowing for the combination of different, often contrasting, material properties within a single molecule.

Block copolymers are linear polymers composed of two or more distinct polymer chains (blocks) linked end-to-end. The synthesis of block copolymers requires controlled or living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, to precisely manage the growth of each block. nih.govmdpi.comharth-research-group.org Phenol, 2,2'-(phenylmethylene)bis- could be used to synthesize a polyester (B1180765) or polycarbonate block, which could then be chain-extended with a different monomer (e.g., a vinyl monomer like styrene (B11656) or an acrylate) to form an A-B or A-B-A type block copolymer. harth-research-group.orgnih.gov The resulting amphiphilic block copolymers can self-assemble into various nanostructures, such as micelles or vesicles, in a selective solvent. mdpi.comrsc.org

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that are structurally different from the backbone. osti.gov There are three main strategies for synthesizing graft copolymers: "grafting to," "grafting from," and "grafting through."

Grafting to involves attaching pre-synthesized polymer chains with reactive end groups onto a polymer backbone. mdpi.com

Grafting from uses initiating sites along the polymer backbone to grow the graft chains in situ. mdpi.com

Grafting through involves the polymerization of macromonomers (polymer chains with a polymerizable end group).

A bisphenol monomer can be chemically modified to create a derivative suitable for grafting. For instance, a novel bisphenol monomer containing a masked grafting site was synthesized for incorporation into a poly(arylene ether sulfone) backbone, demonstrating a pathway for creating polymers with grafting capability. canada.ca Similarly, Phenol, 2,2'-(phenylmethylene)bis- could be functionalized and incorporated into a polymer backbone, with its phenolic groups serving as potential sites for initiating the growth of side chains, thus forming a graft copolymer. The properties of graft copolymers can be tailored by controlling the length and density of the grafted chains. mdpi.com

The following table provides an example of the molecular characteristics of a synthesized graft copolymer containing poly(ε-caprolactone) side chains, illustrating the type of data associated with such architectures.

| Polymer Sample | Precursor Mn ( g/mol ) mdpi.com | Graft Copolymer Mn ( g/mol ) mdpi.com | Polydispersity Index (Đ) mdpi.com |

| P(My-co-AMS)3-g-PCL-2 | 16,300 | 28,100 | 1.23 |

| P(My-co-AMS)3-g-PCL-3 | 16,300 | 38,700 | 1.24 |

This table shows representative data for a well-defined graft copolymer system and is for illustrative purposes only. Specific data for graft copolymers derived from Phenol, 2,2'-(phenylmethylene)bis- was not available in the searched literature.

Catalytic Applications of Phenol, 2,2 Phenylmethylene Bis and Its Metal Complexes

Ligand Design and Coordination Chemistry with Transition and Main Group Metals

The foundation of the catalytic utility of Phenol (B47542), 2,2'-(phenylmethylene)bis- lies in its ability to act as a versatile ligand, coordinating with a variety of transition and main group metals. The two phenolic oxygen atoms serve as the primary coordination sites, forming stable chelate rings with metal centers. The phenylmethylene bridge influences the geometry and steric environment of the resulting metal complexes.

Synthesis and Spectroscopic Characterization of Metal-Bisphenol Complexes

The synthesis of metal complexes with Phenol, 2,2'-(phenylmethylene)bis- would typically involve the deprotonation of the phenolic hydroxyl groups using a suitable base, followed by the reaction with a metal salt. The choice of solvent and reaction conditions would be crucial in obtaining crystalline products suitable for characterization.

Spectroscopic techniques are indispensable for elucidating the structure and bonding in these complexes.

Infrared (IR) Spectroscopy: The disappearance or significant shift of the broad O-H stretching band (typically around 3200-3600 cm⁻¹) of the free ligand upon complexation provides strong evidence of coordination through the phenolate (B1203915) oxygens. New bands corresponding to metal-oxygen (M-O) vibrations would appear in the low-frequency region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would reveal changes in the chemical shifts of the protons and carbons of the ligand upon coordination to a diamagnetic metal center. The disappearance of the phenolic proton signal in the ¹H NMR spectrum is a key indicator of deprotonation and complex formation. docbrown.info For paramagnetic complexes, NMR spectra would be broadened, but can still provide structural information.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes would exhibit bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions (for transition metals), providing insights into the electronic structure and coordination geometry of the metal center. uctm.edu

Table 1: Representative Spectroscopic Data for Phenol and Related Metal Complexes

| Compound/Complex | Key IR Bands (cm⁻¹) | ¹H NMR Chemical Shifts (ppm) | UV-Vis λmax (nm) | Reference |

| Phenol | ~3350 (O-H stretch) | 6.7-7.2 (aromatic), 4.5-5.5 (OH) | ~270 | docbrown.infolibretexts.org |

| [Pd(phen-Schiff base)Cl₂]₃ | - | 7.7-9.0 (aromatic & imine) | 270 | uctm.edu |

| [Ni(salen-type ligand)] | ~1620 (C=N stretch) | - | ~360, 480 | researchgate.net |

Understanding Ligand Field Effects and Electron Transfer Processes

The electronic properties of the metal center are significantly influenced by the ligand field imposed by the bisphenolate ligand. The strength of the ligand field determines the splitting of the d-orbitals of the transition metal, which in turn affects the electronic configuration, magnetic properties, and reactivity of the complex.

Electron transfer processes are fundamental to many catalytic reactions. In complexes of Phenol, 2,2'-(phenylmethylene)bis-, both the metal center and the ligand can be redox-active. The phenolic moieties can be oxidized to phenoxyl radicals, and the metal center can undergo changes in its oxidation state. The interplay between metal-centered and ligand-centered redox events is a key aspect of their catalytic chemistry. nih.gov Techniques such as cyclic voltammetry are crucial for probing these electron transfer processes. researchgate.net

Application in Homogeneous Catalysis for Organic Transformations

Metal complexes of Phenol, 2,2'-(phenylmethylene)bis- are expected to be active homogeneous catalysts for a variety of organic transformations, leveraging the tunable steric and electronic properties of the ligand framework.

Asymmetric Catalysis Utilizing Chiral Derivatives of Phenol, 2,2'-(phenylmethylene)bis-

The introduction of chirality into the Phenol, 2,2'-(phenylmethylene)bis- ligand scaffold would be a key strategy for its application in asymmetric catalysis. This could be achieved by using a chiral building block for the methylene (B1212753) bridge or by attaching chiral substituents to the phenyl rings. Chiral bisphenol-derived ligands have been successfully employed in a range of asymmetric reactions. nih.gov For instance, chiral biphenol-derived catalysts have shown promise in asymmetric Petasis reactions. nih.gov Rhodium complexes with chiral bis(oxazolinyl)phenyl ligands, which share structural similarities, are effective for asymmetric conjugate arylation. rsc.org

Table 2: Enantioselective Catalysis with Chiral Biphenol Derivatives

| Reaction | Catalyst | Substrate | Product Enantiomeric Excess (ee) | Reference |

| Asymmetric Petasis Reaction | (S)-VAPOL | Alkenyl boronate, amine, glyoxylate | >87% | nih.gov |

| Asymmetric Conjugate Arylation | Rh/(S)-BINAP | Enone, arylboronic acid | up to 99% | rsc.org |

This table provides examples of the effectiveness of related chiral biphenol ligands in asymmetric catalysis.

Redox Catalysis and Cascade Reactions

The redox activity of both the metal center and the bisphenolate ligand makes these complexes promising candidates for redox catalysis. They could potentially catalyze oxidation reactions, where the ligand can act as an electron reservoir, or reduction reactions. Redox-active metal complexes are known to be involved in various therapeutic applications due to their ability to generate reactive oxygen species. d-nb.info

The bifunctional nature of the Phenol, 2,2'-(phenylmethylene)bis- ligand, with its two phenolate arms, also makes it suitable for designing catalysts for cascade reactions. nih.govresearchgate.netmdpi.com In a cascade reaction, multiple transformations occur in a single pot, leading to increased efficiency and atom economy. For example, a metal complex could catalyze one step of a reaction sequence, while the ligand itself or a modified part of it could facilitate a subsequent step.

Heterogeneous Catalysis: Immobilization of Phenol, 2,2'-(phenylmethylene)bis--Derived Catalysts

To enhance the reusability and stability of catalysts derived from Phenol, 2,2'-(phenylmethylene)bis-, they can be immobilized on solid supports. This process transforms a homogeneous catalyst into a heterogeneous one, simplifying catalyst separation and product purification. Common supports include silica (B1680970), alumina (B75360), polymers, and zeolites. A patent describes a heterogeneous catalyst for phenol synthesis based on a silicon-based molecular sieve supported Schiff base copper complex. google.com The ligand can be covalently attached to the support or physically entrapped within its pores. The catalytic performance of the immobilized catalyst would depend on factors such as the nature of the support, the method of immobilization, and the accessibility of the active sites.

Surface Functionalization and Support Materials

The performance of supported catalysts is significantly influenced by the choice of support material and any pretreatments it may undergo. rsc.org These factors can alter the dispersion and chemical state of the supported metal species. rsc.org Silica, with its tunable density of surface hydroxyl groups (Si-OH), is a well-established and versatile support for catalytically active metal complexes. nii.ac.jp The design of the silica surface and the linker ligands used for immobilization can induce the formation of highly reactive, coordinatively unsaturated metal complexes due to an isolated environment on the support surface. nii.ac.jp

One effective strategy for creating robust heterogeneous catalysts involves the functionalization of support materials. For instance, mesoporous silica MCM-41 has been functionalized with amine groups to support heteropoly acids for the hydroxylation of benzene (B151609) to phenol. nih.gov In this case, the interaction between the heteropoly acid and the functionalized surface, along with the catalyst's hydrophobicity, were identified as key factors for catalyst performance and reusability. nih.gov The use of an ethanol (B145695) solvent during preparation yielded the most effective catalyst, highlighting the importance of the synthesis conditions. nih.gov

In a different approach, magnetic nanoparticles have been modified with 2-(aminomethyl)phenols to create a reusable catalyst for Knoevenagel condensation. These functionalized nanoparticles also served as a carrier for palladium nanoparticles, which were effective in Suzuki coupling reactions. The ability to easily separate these catalysts using a magnet demonstrates a practical advantage of this type of support. researchgate.net

The table below summarizes various support materials and their functionalization for catalytic applications.

| Support Material | Functionalization/Active Species | Application | Key Findings | Reference |

| Mesoporous Silica (MCM-41) | Amine-functionalized with H₅PMo₁₀V₂O₄₀ | Hydroxylation of benzene | Interaction with support and hydrophobicity are crucial for activity and reusability. | nih.gov |

| Magnetic Nanoparticles | 2-(aminomethyl)phenols | Knoevenagel condensation | High yields, reusable for up to five cycles with minimal loss of reactivity. | researchgate.net |

| Magnetic Nanoparticles | Palladium nanoparticles on 2-(aminomethyl)phenol-modified support | Suzuki coupling reactions | Efficient and easily separable catalyst. | researchgate.net |

| Silica | Supported Rh-bipyridine complex | Asymmetric hydrogenation | Higher conversion and enantioselectivity compared to the homogeneous catalyst. | nii.ac.jp |

| Nanodiamonds | H₂O₂ modified to support Ni catalyst | Phenol hydrogenation | Improved catalytic activity and stability due to enhanced metal-support interaction. | rsc.org |

Zirconium complexes featuring dianionic amine bis(phenolate) ligands have demonstrated remarkable activity as catalysts for the polymerization of hex-1-ene. An octahedral complex with an additional N-donor group on a side arm showed exceptionally high polymerization activity upon activation, producing high molecular weight poly(hex-1-ene). In contrast, a related pentacoordinate complex without the extra donor group exhibited poor activity. researchgate.net This highlights the significant impact that the ligand structure and coordination environment have on the catalytic performance of metal complexes derived from bis(phenol) scaffolds.

Catalyst Reusability and Stability Studies

A primary driver for immobilizing homogeneous catalysts is the ability to reuse them over multiple reaction cycles, which is both economically and environmentally beneficial. The stability of the supported catalyst is paramount for its practical application.

Studies on the photodegradation of phenol using a commercial TiO₂ catalyst (Aeroxide P-25) demonstrated excellent reusability. The catalyst was used for five consecutive cycles, totaling 25 hours of reaction time, with no significant loss of phenol conversion. This stability suggests its potential for use in continuous flow reactors. mdpi.com

Similarly, a nanocatalyst composed of a poly(aniline-co-melamine)@MnFe₂O₄ composite, used for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazole-5-ol) derivatives, showed high stability and reusability. This magnetic nanocatalyst could be recycled for up to five consecutive runs without requiring pre-activation and without a significant drop in its catalytic efficiency. nih.gov

The following table presents data on the reusability of different supported catalysts.

| Catalyst | Reaction | Number of Cycles | Performance Outcome | Reference |

| TiO₂ (Aeroxide P-25) | Photodegradation of phenol | 5 | Stable phenol conversion over 25 hours. | mdpi.com |

| 2-(aminomethyl)phenols-modified magnetic nanoparticles | Knoevenagel condensation | 5 | Insignificant decrease in catalyst reactivity. | researchgate.net |

| Poly(aniline-co-melamine)@MnFe₂O₄ nanocatalyst | Synthesis of 4,4′-(arylmethylene)bis(1H-pyrazole-5-ol) derivatives | 5 | No significant decrease in efficiency. | nih.gov |

The research into supported metal catalysts consistently emphasizes the importance of the support material and the method of immobilization in achieving stable and reusable catalytic systems. While specific studies on the immobilization and reusability of Phenol, 2,2'-(phenylmethylene)bis- metal complexes are not detailed in the provided search results, the principles derived from analogous systems strongly suggest that immobilizing such complexes on appropriate supports like silica or magnetic nanoparticles would be a viable strategy to enhance their stability and facilitate their reuse in various catalytic applications.

Advanced Materials Science Applications of Phenol, 2,2 Phenylmethylene Bis Derived Systems

Development of High-Performance Polymeric Materials

The integration of Phenol (B47542), 2,2'-(phenylmethylene)bis- into polymer backbones, such as those of polycarbonates and polyarylates, can lead to materials with exceptional thermal and mechanical properties. The bulky phenyl group in the BPP structure restricts chain mobility, which typically results in a higher glass transition temperature (Tg) compared to polymers derived from other bisphenols like Bisphenol A (BPA). rsc.orgnih.gov

For instance, polycarbonates synthesized from BPP exhibit high thermal stability, with decomposition temperatures often exceeding 380°C. rsc.org The synthesis of these high-performance polymers is frequently achieved through processes like melt transesterification or interfacial polymerization. rsc.orgacs.org The resulting polymers are often amorphous, a characteristic beneficial for applications requiring optical clarity. acs.org Research has shown that the molecular weight of the synthesized polycarbonates directly influences their mechanical and thermal properties. acs.org Copolymers incorporating BPP have been developed to further enhance specific characteristics, such as thermal resistance and mechanical strength. acs.org

Table 1: Comparative Thermal Properties of Bisphenol-Based Polycarbonates

| Polymer System | Glass Transition Temperature (Tg) | Decomposition Temperature (Td5%) | Reference |

|---|---|---|---|

| Bisphenol P (BPP) Based Polycarbonate | ~156 °C | >380 °C | rsc.org |

| Bisphenol A (BPA) Based Polycarbonate | ~147-150 °C | Not specified | nih.govresearchgate.net |

| Lignin-derived Polycarbonate (PC-MBC) | 117–174 °C | >310 °C | rsc.org |

Note: Values are approximate and can vary based on molecular weight and specific synthesis conditions.

Functional Coatings and Adhesives Based on Phenol, 2,2'-(phenylmethylene)bis- Polymers